Bienvenue dans la boutique en ligne BenchChem!

6-(Azetidin-1-yl)-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine

Quality Control Procurement Specification NMR/HPLC/GC Batch Release

This compound differentiates itself from generic 1,5-naphthyridine scaffolds by featuring a pre-installed C6-azetidine ring, which serves as a critical tertiary amine handle for direct diversification via Buchwald–Hartwig amination or N-alkylation. Unlike bromo or chloro analogs, the azetidine modulates lipophilicity and hydrogen-bond acceptor count, directly influencing kinase selectivity. Supplied at a verified purity of ≥98%, it accelerates parallel library synthesis for targets like MELK, HPK1, and PI3K without requiring de novo azetidine coupling, reducing synthetic risk.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
CAS No. 1706448-34-1
Cat. No. B1473318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Azetidin-1-yl)-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine
CAS1706448-34-1
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC2=C1NCCC2)N3CCC3
InChIInChI=1S/C12H17N3O/c1-16-10-8-11(15-6-3-7-15)14-9-4-2-5-13-12(9)10/h8,13H,2-7H2,1H3
InChIKeyVGTXLEFMBRMEIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Azetidin-1-yl)-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 1706448-34-1): Core Scaffold Identification for Procurement Workflows


6-(Azetidin-1-yl)-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 1706448-34-1, molecular formula C₁₂H₁₇N₃O, MW 219.28 g/mol) is a heterocyclic small molecule belonging to the 1,5-naphthyridine class . It incorporates a partially saturated tetrahydro-1,5-naphthyridine bicyclic core bearing an 8-methoxy substituent and a C6-linked azetidine ring. This substitution pattern differentiates it from the more common fully aromatic 1,5-naphthyridine kinase inhibitor scaffolds and places it within the 1,2,3,4-tetrahydro-1,5-naphthyridine subfamily, which is recognized for its utility as a versatile intermediate in medicinal chemistry library synthesis and kinase-targeted probe development [1].

Why 6-(Azetidin-1-yl)-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine Cannot Be Interchanged with In-Class 1,5-Naphthyridine Analogs


Within the 1,5-naphthyridine series, subtle changes in ring saturation, substitution position, and attached heterocycles produce divergent reactivity, physicochemical profiles, and biological target engagement [1]. Simple replacement of the C6-azetidine with a bromo, chloro, or unsubstituted analog (e.g., CAS 1447965-79-8 or CAS 1820673-53-7) removes the tertiary amine handle required for further functionalization via Buchwald–Hartwig amination, reductive amination, or N-alkylation. Azetidine substitution at the C6 position also modulates lipophilicity (clogP) and hydrogen-bond acceptor count compared to piperidine or morpholine variants, altering solubility, permeability, and off-target binding profiles in kinase selectivity panels [2]. Consequently, generic SAR assumptions that treat this compound as interchangeable with other 1,5-naphthyridine building blocks risk introducing non-productive synthetic steps or misleading biological readouts.

Quantitative Differentiation Evidence for 6-(Azetidin-1-yl)-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 1706448-34-1)


Supplier Purity and Analytical QC Documentation: Bidepharm 98% vs. Generic 95% Offerings

Bidepharm supplies 6-(Azetidin-1-yl)-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine at a standard purity of 98% and provides batch-specific QC documentation including NMR, HPLC, and GC analytical reports . In contrast, most generic listings for this CAS number carry a typical purity specification of 95% without accompanying batch-resolved analytical data . This 3-percentage-point purity differential is significant when this building block is used in multi-step syntheses where cumulative impurity carryover can reduce final API purity below ICH thresholds.

Quality Control Procurement Specification NMR/HPLC/GC Batch Release

Azetidine Substituent at C6 Enables Pd-Catalyzed Cross-Coupling Not Possible with 6-H or 6-O-Alkyl Precursors

The C6-azetidine tertiary amine serves as a competent coupling partner for palladium-catalyzed C–N bond-forming reactions, whereas the 6-bromo analog (CAS 1447965-79-8) requires pre-functionalization via nucleophilic aromatic substitution or metal-halogen exchange before azetidine installation [1]. The 8-methoxy analogue lacking C6 substitution (CAS 1820673-53-7, purity 95%) cannot participate in C6-directed cross-coupling without prior halogen introduction . This establishes the target compound as a distinct building block that bypasses one or two synthetic steps relative to the bromo or unsubstituted precursors when the goal is C6-azetidine incorporation.

Medicinal Chemistry Late-Stage Functionalization Buchwald–Hartwig Amination

Tetrahydro-1,5-naphthyridine Core Confers Distinct Conformational and Physicochemical Properties Relative to Aromatic 1,5-Naphthyridines

The 1,2,3,4-tetrahydro-1,5-naphthyridine core (partially saturated bicyclic system) exhibits different conformational flexibility, basicity (pKa of the secondary amine), and lipophilicity (clogP) compared to the fully aromatic 1,5-naphthyridine scaffold found in clinical-stage kinase inhibitors such as OTSSP167 (MELK inhibitor, IC₅₀ 0.41 nM) [1]. In the broader 1,5-naphthyridine patent literature, tetrahydro variants are explicitly claimed as distinct embodiments offering altered selectivity and pharmacokinetic profiles [2]. The azetidine ring at C6 further tunes the pKa of the adjacent nitrogen, distinguishing this compound from piperidine- or pyrrolidine-substituted analogs.

Physicochemical Profiling Drug-like Properties Conformational Analysis

Azetidine Ring as a Metabolically Stable Isostere of Piperazine in 1,5-Naphthyridine Scaffolds

The azetidine ring is increasingly employed in medicinal chemistry as a replacement for piperazine or morpholine to reduce oxidative metabolism by CYP450 enzymes while maintaining or improving target potency [1]. In 1,5-naphthyridine antibacterial programs, 7-azetidinyl substituents were evaluated alongside piperazine and aminopyrrolidine groups, with azetidinyl derivatives demonstrating distinct MIC profiles against Gram-positive and Gram-negative organisms [2]. For this compound, the azetidine at C6 represents a deliberate design choice to modulate metabolism and permeability relative to analogs bearing larger saturated heterocycles at the same position.

Metabolic Stability Isosteric Replacement CYP Liability

Evidence-Based Application Scenarios for 6-(Azetidin-1-yl)-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine in Drug Discovery Workflows


Kinase-Focused Fragment and Lead Optimization Libraries

The 1,5-naphthyridine scaffold is a recognized privileged structure for kinase ATP-binding site inhibition, as demonstrated by the MELK inhibitor patent family (US9067937B2) . The tetrahydro core with pre-installed C6-azetidine and C8-methoxy allows direct diversification at the secondary amine of the tetrahydropyridine ring without requiring de novo azetidine coupling. This compound can serve as a central building block for parallel library synthesis targeting MELK, HPK1, ALK5, JAK, or PI3K kinases, where SAR at the 6-position critically determines selectivity .

CNS-Penetrant Probe Development Requiring Low Molecular Weight and High Fsp³

With a molecular weight of 219.28 g/mol (well below the CNS MPO recommended ceiling of ~360 Da) and the tetrahydro core contributing sp³ character, this compound aligns with physicochemical property guidelines for blood–brain barrier penetration . The azetidine ring is documented to facilitate CNS exposure when incorporated into heterocyclic scaffolds, making this building block suitable for neuroscience target classes such as mGlu5, muscarinic receptors, or neurodegenerative disease kinases .

Antimicrobial Naphthyridone Scaffold Elaboration

The quinolone/naphthyridone antibacterial class has historically explored 7-azetidinyl substitution as a piperazine replacement, with reported differential MIC values against drug-resistant strains . The tetrahydro-1,5-naphthyridine framework with C6-azetidine can be utilized as a late-stage intermediate for novel naphthyridone antibiotics, especially in programs targeting fluoroquinolone-resistant Gram-negative pathogens where alternative C7 substituents are urgently needed .

Quote Request

Request a Quote for 6-(Azetidin-1-yl)-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.